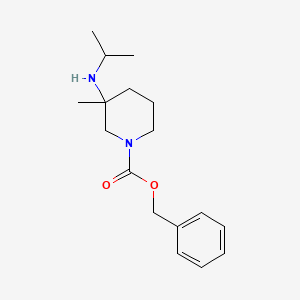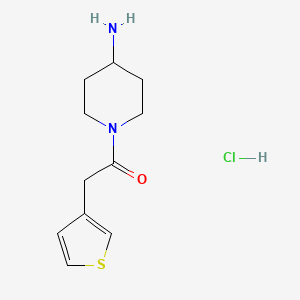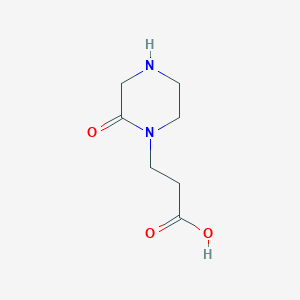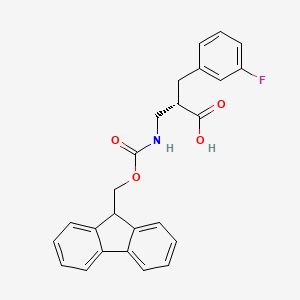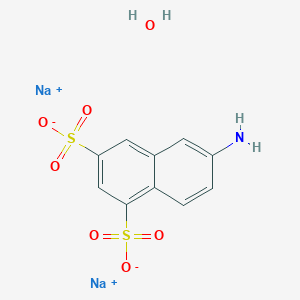
DisodiuM 6-AMino-1,3-naphthalenedisulfonate Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is a chemical compound with the molecular formula C10H7NNa2O6S2. It is commonly used in the preparation of cyanine dye compounds and their conjugates, which are useful in noninvasive imaging . This compound is known for its white crystalline appearance and high solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can be synthesized through the sulfonation of 6-amino-1-naphthol followed by neutralization with sodium hydroxide. The reaction typically involves the use of sulfuric acid as a sulfonating agent and requires controlled temperature conditions to ensure the formation of the desired disulfonate product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where 6-amino-1-naphthol is treated with sulfuric acid. The resulting sulfonated product is then neutralized with sodium hydroxide to form the disodium salt. The final product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate can undergo oxidation reactions to form corresponding naphthoquinone derivatives.
Reduction: The compound can be reduced to form amino-naphthalene derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various electrophiles can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: Amino-naphthalene derivatives.
Substitution: Substituted naphthalene derivatives with different functional groups.
Scientific Research Applications
Disodium 6-amino-1,3-naphthalenedisulfonate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of cyanine dyes, which are important in various analytical and imaging techniques.
Biology: The compound is utilized in labeling carbohydrates and proteins for fluorescence-based detection methods.
Medicine: Cyanine dye conjugates derived from this compound are used in noninvasive imaging techniques, such as near-infrared fluorescence imaging.
Industry: It is employed in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of disodium 6-amino-1,3-naphthalenedisulfonate hydrate involves its ability to form stable conjugates with various biomolecules. The compound’s sulfonate groups enhance its solubility in aqueous environments, making it suitable for biological applications. In fluorescence imaging, the compound’s derivatives interact with specific molecular targets, allowing for the visualization of biological processes .
Comparison with Similar Compounds
Disodium 1-naphthol-3,6-disulfonate hydrate: This compound has similar sulfonate groups but differs in the position of the amino group.
Disodium 4-hydroxy-2,7-naphthalenedisulfonate hydrate: This compound has hydroxyl groups instead of amino groups.
Uniqueness: Disodium 6-amino-1,3-naphthalenedisulfonate hydrate is unique due to its specific amino group positioning, which allows for the formation of cyanine dye conjugates with distinct fluorescence properties. This makes it particularly valuable in noninvasive imaging applications .
Properties
Molecular Formula |
C10H9NNa2O7S2 |
|---|---|
Molecular Weight |
365.3 g/mol |
IUPAC Name |
disodium;6-aminonaphthalene-1,3-disulfonate;hydrate |
InChI |
InChI=1S/C10H9NO6S2.2Na.H2O/c11-7-1-2-9-6(3-7)4-8(18(12,13)14)5-10(9)19(15,16)17;;;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
InChI Key |
PXBLGCBIDFXZKF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1N)S(=O)(=O)[O-])S(=O)(=O)[O-].O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





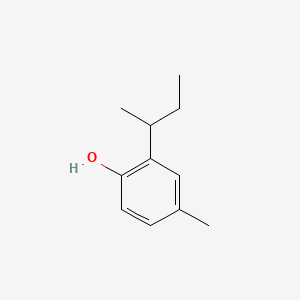
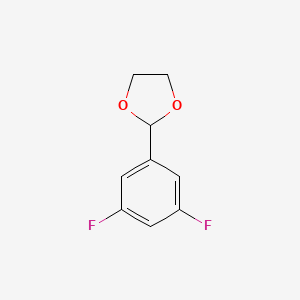
![12H-benzo[b]phenoselenazine](/img/structure/B13975554.png)
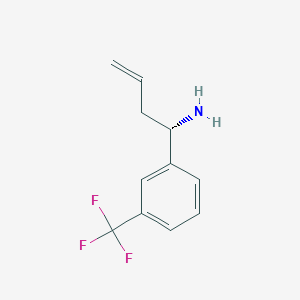
![2-Imidazo[1,2-a]pyridin-6-ylethanamine](/img/structure/B13975560.png)
